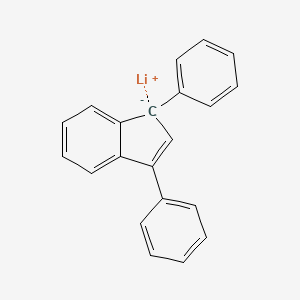
Lithium diphenyl(trimethylsilyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium diphenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a diphenyl(trimethylsilyl)methanide group. It is widely used in various chemical reactions due to its high reactivity and stability in certain solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium diphenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of diphenyl(trimethylsilyl)methane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium diphenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by another electrophile.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new carbon-lithium bonds.
Deprotonation Reactions: It acts as a strong base and can deprotonate weak acids to form new organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in aprotic solvents like THF or hexane under an inert atmosphere to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with halides can produce substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Lithium diphenyl(trimethylsilyl)methanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium diphenyl(trimethylsilyl)methanide include:
- Lithium bis(trimethylsilyl)amide
- Lithium diisopropylamide
- Lithium tert-butoxide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial settings .
Propiedades
| 81290-11-1 | |
Fórmula molecular |
C16H19LiSi |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
lithium;diphenylmethyl(trimethyl)silane |
InChI |
InChI=1S/C16H19Si.Li/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
Clave InChI |
RIEKZRZTZKFFNU-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


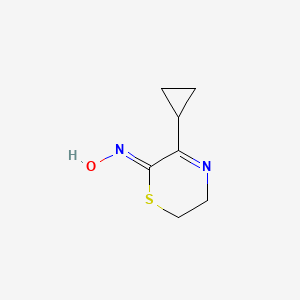
![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
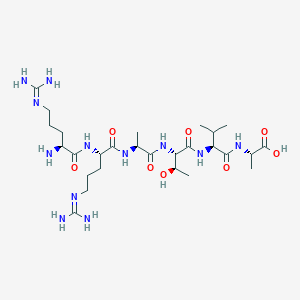
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
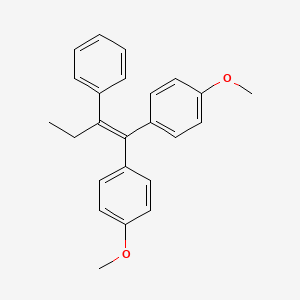
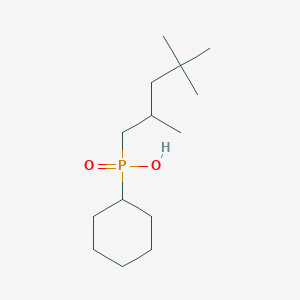
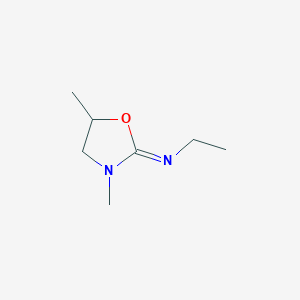
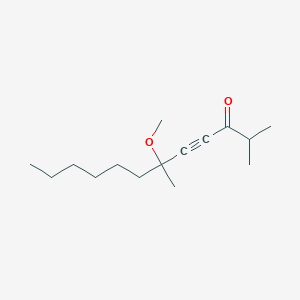
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
